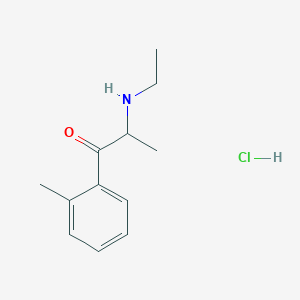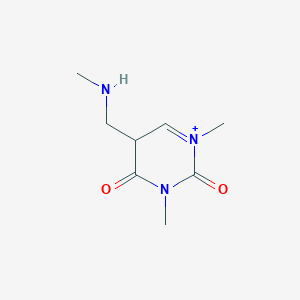
N2-(Phenylacetyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules.
Vorbereitungsmethoden
The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N2-Phenylacetyl guanosine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-Phenylacetyl guanosine may result in the formation of oxidized derivatives, while substitution reactions may yield various substituted guanosine derivatives .
Wissenschaftliche Forschungsanwendungen
N2-Phenylacetyl guanosine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of nucleoside analogs and their interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism by which N2-Phenylacetyl guanosine exerts its effects involves its interaction with molecular targets and pathways. The phenylacetyl modification can alter the binding affinity and specificity of guanosine for its targets, potentially affecting processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .
Vergleich Mit ähnlichen Verbindungen
N2-Phenylacetyl guanosine can be compared with other similar compounds, such as:
N2-Acetyl guanosine: This compound has an acetyl group instead of a phenylacetyl group. It also disrupts key interactions in biological systems but has different chemical properties.
N2-Benzoyl guanosine: This compound has a benzoyl group attached to the nitrogen atom (N2) of the guanine base. It has similar applications but different reactivity and binding properties.
The uniqueness of N2-Phenylacetyl guanosine lies in its specific phenylacetyl modification, which can provide distinct advantages in certain applications .
Eigenschaften
Molekularformel |
C18H19N5O6 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,12-14,17,24,26-27H,6-7H2,(H,20,22,25,28)/t10-,12?,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
HQYKXJWMEMOETD-LFHDWJCFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


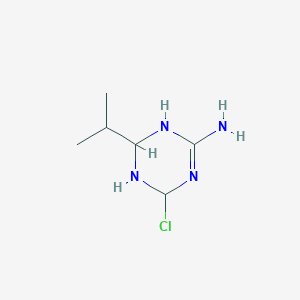
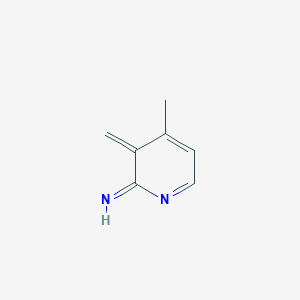
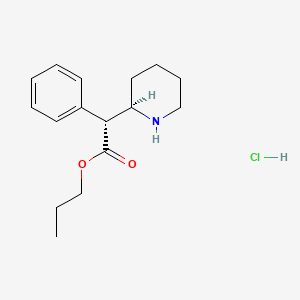
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
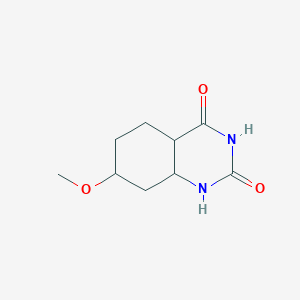

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)

![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
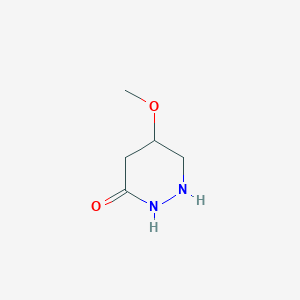
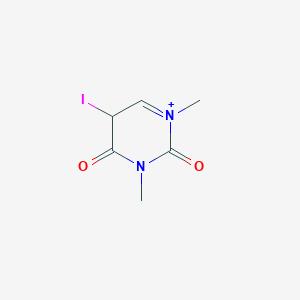
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
